molecular formula C18H14N6O B2660772 (E)-3-(1H-indol-3-yl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide CAS No. 1189315-42-1

(E)-3-(1H-indol-3-yl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2660772
CAS No.: 1189315-42-1
M. Wt: 330.351
InChI Key: BJLMIGIOKUUYOJ-UFFVCSGVSA-N
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Description

(E)-3-(1H-Indol-3-yl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is a synthetic hybrid molecule designed for pharmaceutical and medicinal chemistry research. It incorporates two privileged pharmacophores—an indole and a pyrazole-carbohydrazide—into a single scaffold, making it a compound of significant interest in early-stage drug discovery, particularly for investigating new anticancer agents. The core structure of this compound is related to novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives that have been reported to exhibit potent cytotoxic activity against a range of human cancer cell lines . Furthermore, related indole-carbohydrazide molecular hybrids have been identified as potent inducers of methuosis, a novel form of non-apoptotic cell death . This mechanism is a promising therapeutic strategy for targeting cancers that have developed resistance to conventional apoptosis-inducing drugs . Researchers can utilize this compound as a key chemical tool to explore the methuosis pathway and to study the structure-activity relationships of similar hybrids. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(1H-indol-3-yl)-N-[(E)-pyridin-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O/c25-18(24-21-10-12-5-3-4-8-19-12)17-9-16(22-23-17)14-11-20-15-7-2-1-6-13(14)15/h1-11,20H,(H,22,23)(H,24,25)/b21-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJLMIGIOKUUYOJ-UFFVCSGVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=NNC(=C3)C(=O)NN=CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C3=NNC(=C3)C(=O)N/N=C/C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1H-indol-3-yl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide with pyridine-2-carbaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1H-indol-3-yl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Synthesis and Characterization

The synthesis of (E)-3-(1H-indol-3-yl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process that includes the reaction of indole derivatives with hydrazine and pyridine-based aldehydes. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

The compound has been evaluated for various biological activities, including:

1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species. The disc diffusion method has been used to assess its efficacy, showing promising results comparable to standard antibiotics .

2. Anticancer Potential
Studies have explored the anticancer potential of this compound, particularly its ability to inhibit cancer cell proliferation. In vitro assays demonstrate that it can induce apoptosis in various cancer cell lines, suggesting mechanisms involving the modulation of apoptotic pathways .

3. Anti-inflammatory Effects
Preliminary investigations have shown that this compound may possess anti-inflammatory properties. This is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses .

Molecular Modeling Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound can effectively bind to key proteins involved in cancer progression and microbial resistance, providing insights into its mechanism of action .

Case Study 1: Antimicrobial Efficacy

In a study evaluating a series of indole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics, highlighting its potential as a new antimicrobial agent .

Case Study 2: Anticancer Activity

A recent investigation focused on the anticancer effects of this compound on human breast cancer cells. The findings revealed a dose-dependent decrease in cell viability, with significant induction of apoptosis observed through flow cytometry analysis. These results suggest that further development could lead to novel therapeutic agents for cancer treatment .

Mechanism of Action

The mechanism of action of (E)-3-(1H-indol-3-yl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Selectivity for ERAP1

The target compound exhibits strong selectivity for ERAP1 over homologous aminopeptidases ERAP2 and IRAP, a feature critical for minimizing off-target effects in immunotherapy . This selectivity is attributed to the pyridin-2-ylmethylene group, which likely engages in hydrogen bonding with Ser342 in ERAP1’s active site . In contrast, the adamantane-substituted analog () shows higher lipophilicity (xlogP > 5), which may improve membrane permeability but reduces solubility, complicating drug development .

Cytotoxic Activity

Derivatives with halogenated aryl groups, such as the 2,4-dichlorophenyl analog (), demonstrate potent cytotoxicity against cancer cell lines. Zhang et al. (2011) reported that substituents like dichlorophenyl enhance apoptosis induction in A549 lung cancer cells, likely due to increased electrophilicity and DNA intercalation .

Biological Activity

The compound (E)-3-(1H-indol-3-yl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is a hybrid molecule that combines the pharmacological properties of indole, pyrazole, and hydrazide moieties. Its diverse structural features suggest potential biological activities, particularly in the fields of oncology and antimicrobial research.

Synthesis

The synthesis of this compound typically involves the reaction of 3-(1H-indole-3-yl)-1H-pyrazole-5-carboxylic acid derivatives with pyridine aldehydes under acidic conditions. The resulting hydrazone linkage contributes to its biological activity by enhancing interactions with biological targets.

Biological Activity Overview

Research has shown that derivatives of pyrazole and indole exhibit a wide range of biological activities, including:

  • Anticancer Activity : Compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2, BGC823, and BT474. For instance, studies have reported that certain derivatives exhibit IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil .
  • Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Studies on related pyrazole derivatives have shown efficacy against bacteria such as E. coli and S. aureus, with some compounds exhibiting significant inhibition rates comparable to established antibiotics .

Anticancer Studies

A series of studies evaluated the antiproliferative effects of related compounds on various human cancer cell lines using the MTT assay. Notably:

  • Cytotoxicity : Certain derivatives exhibited IC50 values indicating potent cytotoxicity against HepG2 cells, with some compounds showing activity superior to 5-fluorouracil .
Compound IDCell LineIC50 (µM)Comparison Drug
4IkHepG2155-Fluorouracil
4IlBGC823205-Fluorouracil
4ImBT474185-Fluorouracil

Antimicrobial Studies

In antimicrobial screening, several derivatives showed promising activity:

  • Antibacterial Activity : Compounds were tested against various strains, demonstrating significant inhibition rates.
Compound IDTarget OrganismInhibition Rate (%)
3aE. coli85
3bS. aureus78
5aPseudomonas aeruginosa80

The biological activities of this compound are likely mediated through multiple mechanisms:

  • Cell Cycle Arrest : Flow cytometry analyses indicated that certain derivatives induce cell cycle arrest at the S phase, suggesting interference with DNA synthesis .
  • Apoptosis Induction : Some studies reported that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Q & A

Q. What are the standard synthetic protocols for (E)-3-(1H-indol-3-yl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide?

The compound is typically synthesized via a multi-step condensation reaction. For example, 3-amino-5-pyrazolone derivatives are refluxed with indole-3-carboxaldehyde analogs in ethanol containing triethylamine as a base, followed by purification via recrystallization . Alternative routes involve K₂CO₃-mediated alkylation in N,N-dimethylformamide (DMF) under ambient conditions, as seen in similar pyrazole-carbohydrazide syntheses .

Q. Which analytical techniques are critical for characterizing this compound?

Post-synthesis characterization includes:

  • Single-crystal X-ray diffraction to confirm stereochemistry and molecular packing .
  • NMR spectroscopy (¹H/¹³C) to verify substituent integration and coupling patterns.
  • Mass spectrometry for molecular weight validation.
  • HPLC or TLC to assess purity, especially when recrystallization yields suboptimal results .

Q. What solvents and bases are optimal for its synthesis?

Ethanol with triethylamine is preferred for condensation reactions due to its mild basicity and compatibility with indole derivatives . For halogenated intermediates, DMF with K₂CO₃ provides efficient deprotonation and nucleophilic substitution .

Advanced Research Questions

Q. How can reaction yields be improved when synthesizing this compound?

Yield optimization requires:

  • Base selection : Triethylamine minimizes side reactions in ethanol, while K₂CO₃ in DMF enhances reactivity for sterically hindered substrates .
  • Reaction time control : Extended reflux (4–6 hours) improves conversion but risks decomposition; monitoring via TLC is advised .
  • Temperature modulation : Lower temperatures (e.g., 50°C) reduce byproduct formation in sensitive indole-containing systems .

Q. What strategies are used to evaluate its biological target interactions?

Advanced studies employ:

  • Molecular docking to predict binding affinities with receptors like kinases or GPCRs, using software such as AutoDock or Schrödinger .
  • In vitro assays : Competitive binding assays (e.g., fluorescence polarization) quantify inhibition constants (Kᵢ) against target enzymes .
  • Structural analogs : Modifying the pyridin-2-ylmethylene or indol-3-yl groups to assess structure-activity relationships (SAR) .

Q. How can structural modifications enhance its pharmacokinetic properties?

Key modifications include:

  • Lipophilicity adjustment : Introducing electron-withdrawing groups (e.g., -CF₃) on the pyridine ring to improve membrane permeability .
  • Metabolic stability : Replacing labile hydrazide groups with bioisosteres like 1,2,4-triazoles .
  • Solubility enhancement : Adding polar substituents (e.g., -SO₂NH₂) or formulating as prodrugs .

Data Analysis and Contradiction Resolution

Q. How to resolve discrepancies in reported solubility data?

Conflicting solubility values often arise from:

  • Solvent polarity : Ethanol vs. DMSO can yield differing results; standardized protocols (e.g., shake-flask method) are critical .
  • Crystallinity : Amorphous vs. crystalline forms exhibit distinct solubility profiles. Powder X-ray diffraction (PXRD) clarifies phase purity .

Q. What methodologies address conflicting bioactivity results across studies?

  • Dose-response validation : Replicate assays using orthogonal techniques (e.g., SPR vs. ELISA) to confirm target engagement .
  • Off-target profiling : Broad-spectrum kinase or CYP450 panels identify non-specific interactions .
  • Computational validation : Molecular dynamics simulations assess binding mode reproducibility across experimental conditions .

Methodological Tables

Q. Table 1: Comparative Synthesis Conditions

ParameterEthanol/Triethylamine DMF/K₂CO₃
Reaction Time (h)1–42–6
Yield (%)60–7545–65
Purity (HPLC, %)>95>90
Byproduct FormationLowModerate

Q. Table 2: Key Characterization Data

TechniqueCritical ObservationsReference
X-ray DiffractionConfirms E-configuration and planar indole ring
¹H NMR (DMSO-d₆)δ 8.2–8.5 ppm (pyridine H), δ 10.1 ppm (NH)
HRMS (ESI+)m/z 376.1421 [M+H]⁺

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